molecular formula C12H24N2O2 B1277335 2-(Boc-2-aminoethyl)piperidine CAS No. 885954-19-8

2-(Boc-2-aminoethyl)piperidine

Cat. No.: B1277335
CAS No.: 885954-19-8
M. Wt: 228.33 g/mol
InChI Key: FEPKUDZBAUTEMY-UHFFFAOYSA-N
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Description

2-(Boc-2-aminoethyl)piperidine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Biological Activity

tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate, through its derivatives and intermediates, plays a significant role in the field of organic chemistry, particularly in the enantioselective synthesis of biologically active compounds. For instance, the compound 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is utilized in the stereoselective synthesis of alkaloids such as sedridine, allosedridine, and coniine. These alkaloids exhibit significant biological activities, emphasizing the compound's importance as a chiral building block in medicinal chemistry (Passarella et al., 2005).

Intermediate in Synthesis of Biologically Active Compounds

The compound serves as a crucial intermediate in the synthesis of several biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. The synthesis route of this compound demonstrates the versatility of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry (Kong et al., 2016).

Building Blocks for Protease Inhibitors

Certain derivatives of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been utilized in the synthesis of potent β-secretase inhibitors. This highlights the compound's role in developing inhibitors that could potentially be used in treating diseases like Alzheimer's (Ghosh et al., 2017).

Applications in Crystallography and Structural Studies

The compound and its derivatives are also used in crystallographic studies to understand molecular structure and interactions. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized and characterized through various spectroscopic techniques, and its crystal structure was elucidated, providing insights into intermolecular interactions and crystal packing (Kant et al., 2015).

Role in Synthesis of Anticancer Drugs

tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate derivatives are key intermediates in the synthesis of small molecule anticancer drugs. The synthesis methods and routes highlight the compound's significance in pharmaceutical chemistry and drug development (Zhang et al., 2018).

Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

tert-butyl N-(2-piperidin-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPKUDZBAUTEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407404
Record name 2-(Boc-2-aminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-19-8
Record name 1,1-Dimethylethyl N-[2-(2-piperidinyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885954-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Boc-2-aminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from step A was mixed with PtO2 (640 mg) in HOAc (30 mL) and hydrogenation was carried out at 58 psi on a Parr apparatus for overnight. Catalyst was removed and solvent was evaporated under reduced pressure to give N-t-butoxycarbonyl 2-(piperidin-2-yl) ethylamine as a black liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
640 mg
Type
catalyst
Reaction Step One

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